molecular formula C14H7ClF3N3O B1420166 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1198475-48-7

2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B1420166
CAS No.: 1198475-48-7
M. Wt: 325.67 g/mol
InChI Key: MWCZTICCTDGJJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) derivatives . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Structural Analysis

  • The structural characterization of compounds related to 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied. These compounds often display interesting intermolecular interactions and crystal structures, contributing to the understanding of their chemical behavior and potential applications (Fun et al., 2012).

Synthesis of Derivatives

  • Efficient synthetic routes have been developed for derivatives of this compound. These methods are crucial in the manufacture of specific inhibitors and pharmaceutical compounds, highlighting the compound's role as a key intermediate (Kiss et al., 2008).

Novel Compounds and Antitumor Activity

  • The synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, closely related to this compound, have been investigated. These compounds have shown potential in vitro anticancer activity, indicating their relevance in medicinal chemistry and drug development (Maftei et al., 2016).

Pharmaceutical Applications

  • Derivatives of this compound are used in the synthesis of diverse pharmaceutical compounds. These derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, demonstrating their importance in the development of new therapeutic agents (Redda & Gangapuram, 2007).

Material Science Applications

  • In material science, derivatives of this compound have been used in the synthesis of electron-transporting materials for organic light-emitting diodes (OLEDs). These materials contribute to the development of high-efficiency and low-roll-off OLED devices (Shih et al., 2015).

Mechanism of Action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the exact structure of the compound and its intended use.

Mode of Action

Trifluoromethylpyridines are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The exact interactions with its targets and the resulting changes would depend on the specific biological system in which the compound is used.

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests . The exact pathways and their downstream effects would be dependent on the specific targets of the compound.

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine. For instance, it’s known that 2-Chloro-5-(trifluoromethyl)pyridine, a related compound, can be obtained in good yield via a simple one-step reaction . This suggests that the synthesis and stability of the compound could be influenced by factors such as temperature and pH.

Properties

IUPAC Name

3-(2-chloro-6-phenylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O/c15-11-9(12-20-13(22-21-12)14(16,17)18)6-7-10(19-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCZTICCTDGJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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